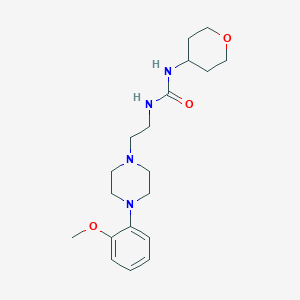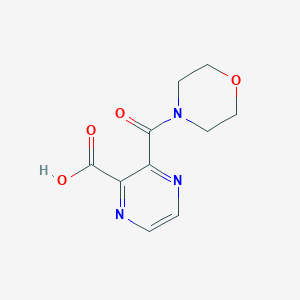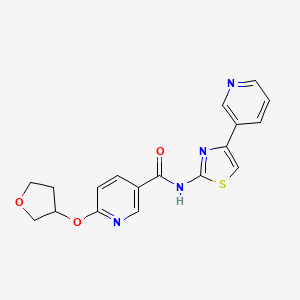
N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide, also known as HMMS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HMMS is a sulfonamide derivative that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide involves the formation of a covalent bond between the sulfonamide group of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide and the 2'-OH position of ribose in RNA. This modification can lead to changes in RNA structure and function, which can affect various biological processes. Additionally, N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide has been shown to inhibit the activity of certain enzymes, including RNA polymerase and reverse transcriptase, through binding to their active sites.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide are largely dependent on its mechanism of action. The modification of RNA by N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide can lead to changes in RNA structure and function, which can affect various biological processes. Additionally, the inhibition of certain enzymes by N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide can lead to changes in cellular processes, including gene expression and DNA replication.
実験室実験の利点と制限
N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide has several advantages for use in lab experiments. It is a well-established compound that can be synthesized with high yield and purity. Additionally, N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide is selective for RNA modification and enzyme inhibition, which can lead to specific effects in biological systems.
However, there are also limitations to the use of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide in lab experiments. The modification of RNA by N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide can be difficult to control, which can lead to nonspecific effects. Additionally, the inhibition of enzymes by N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide can be reversible, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the research of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide. One potential direction is the development of new methods for controlling the modification of RNA by N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide. This could involve the use of modified N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide compounds or the development of new delivery methods.
Another potential direction is the exploration of the therapeutic potential of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide. The inhibition of certain enzymes by N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide could lead to the development of new drugs for the treatment of various diseases, including viral infections and cancer.
Finally, the study of the biochemical and physiological effects of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide could lead to a better understanding of the role of RNA in various biological processes. This could have implications for the development of new therapies and treatments for a wide range of diseases.
Conclusion
In conclusion, N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide is a sulfonamide derivative that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide involves a specific reaction that has been optimized for high yield and purity. N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide has been studied for its potential applications in RNA modification and drug discovery, and its mechanism of action involves the modification of RNA and the inhibition of certain enzymes. The biochemical and physiological effects of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide are largely dependent on its mechanism of action, and there are advantages and limitations to its use in lab experiments. Finally, there are several future directions for the research of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide, including the development of new methods for controlling RNA modification, the exploration of its therapeutic potential, and the study of its biochemical and physiological effects.
合成法
The synthesis method of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide involves the reaction of 2,3-O-isopropylidene-D-ribose with methanesulfonyl chloride in the presence of triethylamine. The resulting compound is then reacted with N-methylamine to form N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide. The synthesis of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide is a well-established method that has been optimized for high yield and purity.
科学的研究の応用
N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide is in the field of RNA modification. N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide has been shown to selectively modify RNA at the 2'-OH position of ribose, which can lead to changes in RNA structure and function. This modification can be used to study the role of RNA in various biological processes, including gene expression, RNA splicing, and translation.
Another potential application of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide is in the field of drug discovery. N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide has been shown to inhibit the activity of certain enzymes, including RNA polymerase and reverse transcriptase. This inhibition can be used to develop new drugs that target these enzymes and have potential therapeutic benefits.
特性
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-7(12(2,9)10)5-3-11-4-6(5)8/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVAPOXQGBPURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2770159.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea](/img/structure/B2770161.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770162.png)
![2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid](/img/structure/B2770163.png)


![7-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2770173.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2770174.png)
![[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2770176.png)


![2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770179.png)